3-ISOBUTYL-1-METHYL-D3-2-PYRAZINONE
Description
3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterated derivative of the pyrazine family, characterized by a ketone group at the 2-position, an isobutyl substituent at the 3-position, and a methyl-d3 group at the 1-position. The deuterium substitution at the methyl group (indicated by "d3") replaces three hydrogen atoms with deuterium isotopes, enhancing its utility in applications requiring isotopic labeling, such as metabolic tracing, pharmacokinetic studies, or mass spectrometry internal standards . The deuterated variant’s increased molecular weight and altered vibrational properties may improve metabolic stability and analytical detection sensitivity.
Properties
CAS No. |
1219805-28-3 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
169.242 |
IUPAC Name |
3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3 |
InChI Key |
TZUVQXWVTMFJMV-HPRDVNIFSA-N |
SMILES |
CC(C)CC1=NC=CN(C1=O)C |
Synonyms |
3-ISOBUTYL-1-METHYL-D3-2-PYRAZINONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. Non-Deuterated Pyrazine Derivatives
- 2-Isobutyl-3-methyl pyrazine: The non-deuterated analog lacks isotopic labeling but shares the core pyrazine structure. It is widely used in the food and fragrance industries .
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): This compound features a pyridazine ring instead of a pyrazinone, with an ethyl benzoate backbone.
B. Deuterated vs. Non-Deuterated Pyrazines Deuterated compounds like 3-isobutyl-1-methyl-d3-2-pyrazinone exhibit:
- Higher molecular weight (e.g., ~3 atomic mass units increase from deuterium substitution).
- Reduced metabolic degradation in vivo due to the kinetic isotope effect.
- Enhanced detection in mass spectrometry via distinct isotopic patterns .
Physicochemical Properties
Research Findings
- Deuterated Pyrazinones: Studies on deuterated analogs suggest improved stability in metabolic pathways, making them valuable for tracing drug metabolites .
- Ethyl Benzoate Derivatives (e.g., I-6230, I-6273): These compounds, while structurally distinct, share synthetic intermediates with pyrazines. For example, phenethylamino groups in I-6230 may influence receptor binding compared to pyrazinones .
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